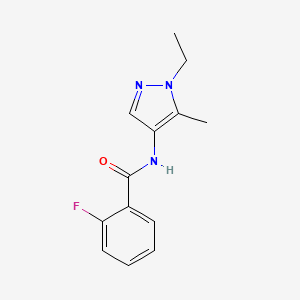![molecular formula C20H13F4N3O3 B4357323 N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4357323.png)
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole ring, followed by the introduction of the tetrafluorophenoxy group and the furan ring. Common reagents used in these reactions include methylating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-methyl-1H-benzimidazol-2-yl)thio)-N’-(1-naphthylmethylene)acetohydrazide
- 2-(2-(1H-benzimidazol-2-yl)-1-methylethyl)-1H-benzimidazole
- 1-(1H-benzimidazol-2-yl)-1,2,3,4-butanetetrol
Uniqueness
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrafluorophenoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3/c1-27-14-5-3-2-4-13(14)25-20(27)26-19(28)15-7-6-10(30-15)9-29-18-16(23)11(21)8-12(22)17(18)24/h2-8H,9H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRORTWVGPRFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide](/img/structure/B4357242.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide](/img/structure/B4357253.png)

![2-fluoro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4357265.png)
![[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone](/img/structure/B4357268.png)
![N-(3,4-dichlorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4357270.png)
![3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile](/img/structure/B4357278.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4357285.png)
![4-CHLORO-N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4357299.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4357304.png)
![{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B4357312.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4357327.png)
![N~2~,N~2~-DIETHYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4357334.png)
![N-(1-methyl-1H-pyrazol-3-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4357342.png)
